molecular formula C12H14ClN3 B12626637 1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride

1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12626637
M. Wt: 235.71 g/mol
InChI Key: VAYGLPNQCDPIJI-UHFFFAOYSA-N
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Description

1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-phenylpyrimidine with ethanamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often conducted under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • 1-(4-Ethylphenyl)ethanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Comparison: 1-(4-Phenylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

1-(4-phenylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-9(13)12-14-8-7-11(15-12)10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H

InChI Key

VAYGLPNQCDPIJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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